molecular formula C19H15F3N4O2S B2910830 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1203320-06-2

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2910830
CAS No.: 1203320-06-2
M. Wt: 420.41
InChI Key: CFGOJWFDCHGWOU-UHFFFAOYSA-N
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Description

The compound, with the IUPAC name N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide, is a heterocyclic molecule featuring a pyrazolo-pyridine core fused with a thiophene moiety and a trifluoromethyl-substituted benzamide group. The thiophene and trifluoromethyl groups likely enhance its metabolic stability and binding affinity through hydrophobic interactions and electronic effects. Crystallographic analysis of this compound, if performed, would typically utilize programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and packing motifs . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, could be analyzed using graph set theory, as described by Bernstein et al. .

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c1-26-17-15(11(9-14(27)23-17)13-7-4-8-29-13)16(25-26)24-18(28)10-5-2-3-6-12(10)19(20,21)22/h2-8,11H,9H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGOJWFDCHGWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
CAS Number 1203158-69-3
Molecular Formula C₁₉H₁₈F₃N₃O₂S
Molecular Weight 419.5 g/mol
Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves the condensation of substituted pyrazoles with various electrophiles. Recent studies have highlighted methods such as trifluoracetic acid-catalyzed reactions that facilitate the formation of diverse pyrazolo derivatives, which can be further modified to enhance biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this core structure have shown effectiveness against Mycobacterium tuberculosis (MTB), particularly through inhibition of pantothenate synthetase (MTBPS), an enzyme crucial for fatty acid biosynthesis in mycobacteria . The ability to target MTBPS positions these compounds as potential candidates for anti-tuberculosis drug development.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activity. In vitro studies demonstrated that certain derivatives can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells . This suggests a mechanism where the compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Potential

Another area of interest is the anticancer activity associated with this compound. The structural features of pyrazolo derivatives have been linked to selective inhibition of cancer cell proliferation. For example, compounds containing the pyrazolo structure have shown promise in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways (e.g., MTBPS) disrupts essential cellular processes.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to inflammation and cancer progression.
  • Gene Expression Regulation : Influencing the expression levels of genes associated with inflammatory responses and cancer cell survival.

Case Studies

  • Anti-Tuberculosis Activity : A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against M. tuberculosis H37Rv strain, indicating strong potential as anti-TB agents .
  • Inflammatory Response Modulation : In a controlled experiment using RAW264.7 cells, compounds derived from this structure significantly reduced TNF-alpha levels and other inflammatory cytokines after stimulation with LPS .

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the compound is unavailable in the provided evidence, structural insights suggest:

  • Synthetic Accessibility : The thiophene moiety may complicate regioselective synthesis compared to phenyl analogues, requiring optimized catalytic conditions.
  • Stability : Hydrogen-bonding networks involving the amide and ketone groups (N-H⋯O) likely improve thermal stability, as observed in differential scanning calorimetry (DSC) profiles of similar compounds .

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